molecular formula C10H13Cl2N3 B14874576 7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride

7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride

Cat. No.: B14874576
M. Wt: 246.13 g/mol
InChI Key: PYBYJQZTQDMRFA-UHFFFAOYSA-N
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Description

7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring fused to a pyrrolopyridine core. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidine ring and its subsequent fusion to the pyrrolopyridine core. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired bonds. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azetidin-3-yl)pyridine dihydrochloride
  • 2-(azetidin-3-yl)pyridine dihydrochloride
  • 4-(azetidin-3-yl)pyridine dihydrochloride

Uniqueness

Compared to similar compounds, 7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering advantages such as increased stability, solubility, and specificity for certain molecular targets.

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

7-(azetidin-3-yl)pyrrolo[2,3-b]pyridine;dihydrochloride

InChI

InChI=1S/C10H11N3.2ClH/c1-2-8-3-4-12-10(8)13(5-1)9-6-11-7-9;;/h1-5,9,11H,6-7H2;2*1H

InChI Key

PYBYJQZTQDMRFA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C=CC=C3C2=NC=C3.Cl.Cl

Origin of Product

United States

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